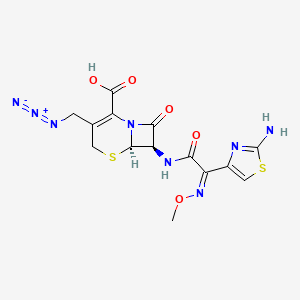

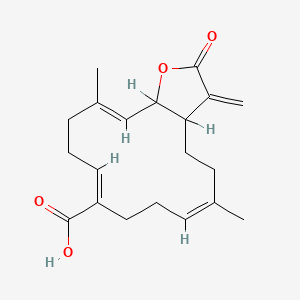

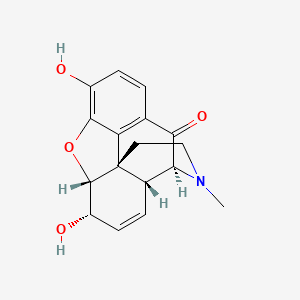

5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

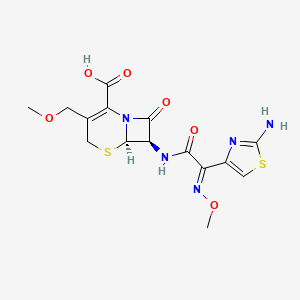

5, 12-Dihete belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 5, 12-dihete is considered to be an eicosanoid lipid molecule. 5, 12-Dihete is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5, 12-Dihete has been primarily detected in urine. Within the cell, 5, 12-dihete is primarily located in the membrane (predicted from logP) and cytoplasm.

The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)

Wissenschaftliche Forschungsanwendungen

1. Chemical Stability and Analysis

- 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid, a double dioxygenation product of arachidonic acid, shows decomposition during gas chromatography-mass spectrometric analysis, forming a cyclohexadiene derivative due to ring closure at C6 and C11. This finding explains previous controversial data and highlights its chemical instability under certain analytical conditions (Borgeat & Pilote, 1988).

2. Metabolism in Leukocytes

- In rabbit peritoneal polymorphonuclear leukocytes, arachidonic acid incubation led to several unidentified metabolites, including compounds structurally related to 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid. The study emphasizes the complex metabolism of arachidonic acid in these cells (Borgeat & Samuelsson, 1979).

3. Role in Inflammatory Responses

- The compound 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid and its derivatives have been identified as important factors in inflammation. They are involved in the degranulation of neutrophils and the generation of chemotactic responses, suggesting a role in inflammatory diseases (O’Flaherty et al., 1982).

4. Inhibition of Enzymes

- Eicosanoid compounds, including 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid, have shown inhibitory activities against 5-lipoxygenase in polymorphonuclear leukocytes. This suggests potential applications in regulating the formation of anaphylactic substances (Arai et al., 1983).

5. Effects on Skin Inflammation

- Studies involving the application of 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid to human skin have indicated its potential role in the inflammatory processes of conditions like psoriasis. Its application leads to specific inflammatory responses, demonstrating its biological activity in cutaneous contexts (Dowd et al., 2004).

Eigenschaften

Produktname |

5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid |

|---|---|

Molekularformel |

C20H32O4 |

Molekulargewicht |

336.5 g/mol |

IUPAC-Name |

(6E,8E,10E,14E)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6+,14-10+,15-11+ |

InChI-Schlüssel |

VNYSSYRCGWBHLG-XUOUMLBJSA-N |

Isomerische SMILES |

CCCCC/C=C/CC(/C=C/C=C/C=C/C(CCCC(=O)O)O)O |

Kanonische SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |

Synonyme |

5,12 diHETE 5,12 HETE 5,12-diHETE 5,12-HETE B-4, Leukotriene Leukotriene B Leukotriene B 4 Leukotriene B-4 Leukotriene B4 Leukotrienes B LTB4 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

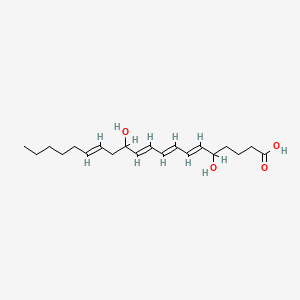

![1-[[4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]tetrazol-5-amine](/img/structure/B1235226.png)

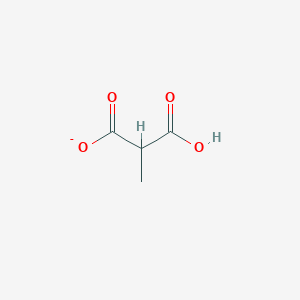

![[(1S,3S,5E,8E,11S,12S,13E,17R,21R,23R,25S)-1,11,21,25-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1235227.png)